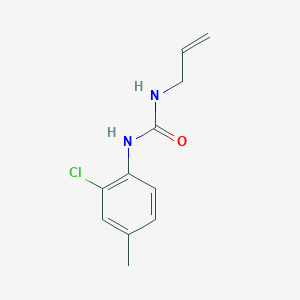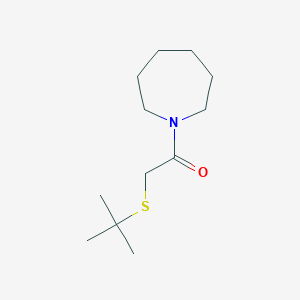
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea, also known as CCPU, is a synthetic compound that has received significant attention in scientific research due to its potential applications in the field of medicine. CCPU is a cyclopropylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea involves the inhibition of various enzymes and signaling pathways. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and survival. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to have several biochemical and physiological effects. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can inhibit the activity of various enzymes, including PKC and cyclooxygenase-2 (COX-2), which are involved in inflammation and cell proliferation. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. In vivo studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea. One potential direction is to study the efficacy of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in combination with other anti-cancer drugs. Studies have shown that combination therapy can improve the efficacy of anti-cancer drugs by targeting multiple signaling pathways. Another potential direction is to study the pharmacokinetics of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in vivo. Understanding the metabolism and distribution of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in the body can help optimize its dosing and administration. Additionally, further studies are needed to understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea and its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
合成方法
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can be synthesized using various methods, including the reaction of 2-chloro-4-methylphenyl isocyanate with cyclopropylamine. Another method involves the reaction of 2-chloro-4-methylphenyl isocyanate with cyclopropylcarbonyl chloride in the presence of a base. The yield of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学研究应用
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been studied for its potential applications in the field of medicine, particularly in cancer research. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-2-5-10(9(12)6-7)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNZCGVNBECBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)